molecular formula C19H22N2O3 B5088311 (2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

(2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B5088311
M. Wt: 326.4 g/mol
InChI Key: GTMXXTNYPOJJEV-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is a complex organic compound that features a benzimidazole ring fused with a dimethoxyphenyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method includes:

    Condensation Reaction: Reacting ortho-phenylenediamine with 2,5-dimethoxybenzaldehyde in the presence of an acid catalyst to form the benzimidazole core.

    Alkylation: Introducing the propyl group via alkylation using a suitable alkyl halide under basic conditions.

    Reduction: Reducing the intermediate product to obtain the final methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields various reduced benzimidazole derivatives.

    Substitution: Results in functionalized phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is studied for its potential antimicrobial properties. It has shown activity against various bacterial and fungal strains.

Medicine

Medicinally, this compound is investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole: Another derivative with comparable properties.

    Proton Pump Inhibitors: Such as omeprazole and lansoprazole, which share similar mechanisms of action.

Uniqueness

(2,5-Dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual role as an antimicrobial and anticancer agent makes it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-4-11-21-16-8-6-5-7-15(16)20-19(21)18(22)14-12-13(23-2)9-10-17(14)24-3/h5-10,12,18,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMXXTNYPOJJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=C(C=CC(=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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